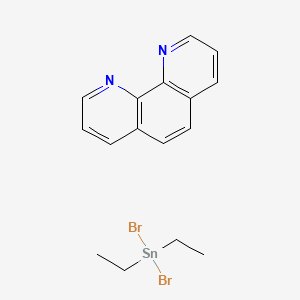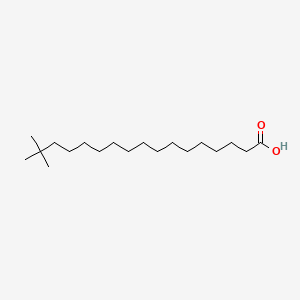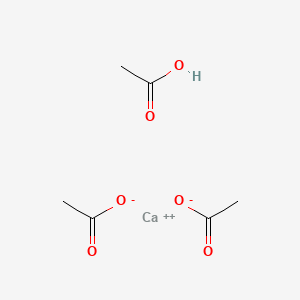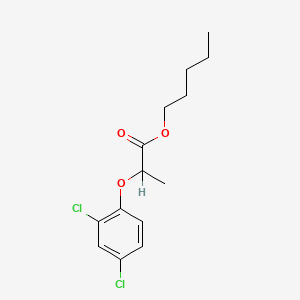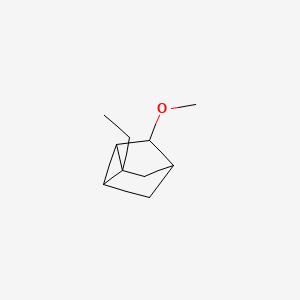
Tricyclo(2.2.1.02,6)heptane, 1-ethyl-3-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclo[2.2.1.02,6]heptano, 1-etil-3-metoxi- es un compuesto orgánico complejo caracterizado por su estructura tricíclica única. Este compuesto forma parte de la familia del tricicloheptano, conocida por su marco molecular rígido y compacto. La presencia de un grupo etilo y un grupo metoxi se suma a su diversidad química, convirtiéndolo en un tema interesante para diversos estudios científicos.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de Tricyclo[2.2.1.02,6]heptano, 1-etil-3-metoxi- generalmente implica múltiples pasos, comenzando desde moléculas orgánicas más simples. Un método común involucra la reacción de Diels-Alder, seguida de una serie de transformaciones de grupos funcionales. Las condiciones de reacción a menudo requieren temperaturas controladas y el uso de catalizadores específicos para garantizar que el producto deseado se obtenga con alto rendimiento y pureza.
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede implicar reactores químicos a gran escala donde las condiciones de reacción pueden controlarse con precisión. El uso de reactores de flujo continuo también es común para mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
Tricyclo[2.2.1.02,6]heptano, 1-etil-3-metoxi- se somete a diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción generalmente implica el uso de agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Se utilizan agentes reductores comunes como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: Pueden ocurrir reacciones de sustitución nucleófila, especialmente en el grupo metoxi.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de aluminio y litio en éter seco.
Sustitución: Metóxido de sodio en metanol.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
Tricyclo[2.2.1.02,6]heptano, 1-etil-3-metoxi- tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por su posible actividad biológica e interacciones con biomoléculas.
Medicina: Se investiga por sus posibles propiedades terapéuticas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo por el cual Tricyclo[2.2.1.02,6]heptano, 1-etil-3-metoxi- ejerce sus efectos implica su interacción con objetivos moleculares específicos. La estructura tricíclica rígida le permite encajar en ciertos sitios de unión, influyendo en varias vías bioquímicas. Los grupos etilo y metoxi también pueden participar en enlaces de hidrógeno y otras interacciones, modulando aún más su actividad.
Comparación Con Compuestos Similares
Compuestos Similares
- Tricyclo[2.2.1.02,6]heptano, 1,3,3-trimetil-
- Tricyclo[2.2.1.02,6]heptano, 1,7,7-trimetil-
- Tricyclo[2.2.1.02,6]heptano, 3-(1-metoxietiliden)-
Singularidad
Lo que distingue a Tricyclo[2.2.1.02,6]heptano, 1-etil-3-metoxi- de sus compuestos similares es la presencia de un grupo etilo y un grupo metoxi. Esta combinación de grupos funcionales proporciona propiedades químicas y reactividad únicas, convirtiéndolo en un compuesto valioso para diversas aplicaciones.
Propiedades
Número CAS |
31996-78-8 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
1-ethyl-3-methoxytricyclo[2.2.1.02,6]heptane |
InChI |
InChI=1S/C10H16O/c1-3-10-5-6-4-7(10)8(10)9(6)11-2/h6-9H,3-5H2,1-2H3 |
Clave InChI |
MTDYTPWUZGEKKE-UHFFFAOYSA-N |
SMILES canónico |
CCC12CC3CC1C2C3OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


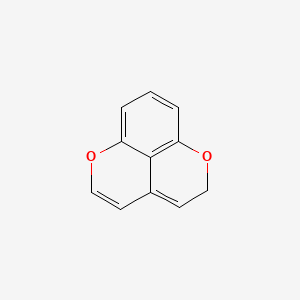

![Cyclopropanepropanoic acid, alpha-[(1R)-4,4,4-trifluoro-1-[[[(3S)-9-fluoro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]amino]carbonyl]butyl]-, 1,1-dimethylethyl ester, (alphaS)-](/img/structure/B12643455.png)

![Calcium bis[(R)-3-phenyllactate]](/img/structure/B12643466.png)

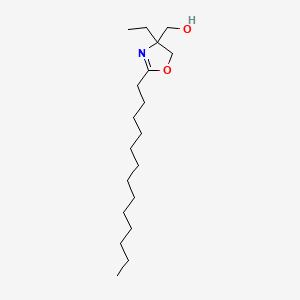
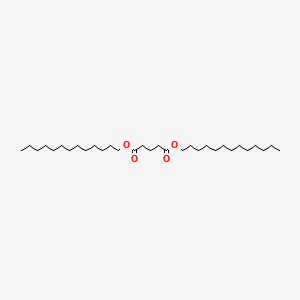
![17-Methoxy-11-methyl-2-oxatricyclo[13.4.0.03,8]nonadeca-1(15),3,5,7,10,16,18-heptaen-9-ol](/img/structure/B12643498.png)
